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molecular formula C7H6ClN3 B1294662 2-amino-6-chlorobenzimidazole CAS No. 5418-93-9

2-amino-6-chlorobenzimidazole

Cat. No. B1294662
M. Wt: 167.59 g/mol
InChI Key: PDOCNPCPPLPXRV-UHFFFAOYSA-N
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Patent
US08912186B2

Procedure details

Commercial 2-aminobenzimidazole was chlorinated with a mixture of hydrogen peroxide and HCl in aqueous solution at rt for 1.5 h. After removal of all volatiles the residue was dissolved in water and the product precipitated by addition of ammonia solution to give a 72% yield of 2-amino-5-chlorobenzimidazole as beige coloured solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[NH:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.OO.[ClH:13]>>[NH2:1][C:2]1[NH:3][C:4]2[CH:10]=[C:9]([Cl:13])[CH:8]=[CH:7][C:5]=2[N:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1NC2=C(N1)C=CC=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of all volatiles the residue
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in water
CUSTOM
Type
CUSTOM
Details
the product precipitated by addition of ammonia solution

Outcomes

Product
Name
Type
product
Smiles
NC=1NC2=C(N1)C=CC(=C2)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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